Chemical structure and properties of 3-bromo-N-(2-bromophenyl)benzamide
Chemical structure and properties of 3-bromo-N-(2-bromophenyl)benzamide
An In-depth Technical Guide to 3-bromo-N-(2-bromophenyl)benzamide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-bromo-N-(2-bromophenyl)benzamide. As a member of the benzamide class of compounds, this molecule holds potential for exploration in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge to facilitate further investigation and application of this compound. The information presented herein is a synthesis of established chemical principles and data from structurally related analogs.
Introduction: The Significance of Substituted Benzamides
Benzamides are a well-established class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties[1]. The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical and pharmacological properties of these molecules. The position and number of bromine atoms on the phenyl rings of N-aryl benzamides can influence their reactivity, lipophilicity, and binding interactions with biological targets. 3-bromo-N-(2-bromophenyl)benzamide is a specific derivative with bromine atoms on both the benzoyl and the N-phenyl moieties, suggesting unique electronic and steric characteristics that warrant detailed investigation. This guide aims to provide a detailed technical profile of this compound, drawing upon data from analogous structures to predict its behavior and potential.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-bromo-N-(2-bromophenyl)benzamide features a central amide linkage connecting a 3-bromobenzoyl group to a 2-bromophenyl group.
Molecular Structure and Identifiers
Below is a 2D representation of the 3-bromo-N-(2-bromophenyl)benzamide molecule.
Caption: Proposed synthetic workflow for 3-bromo-N-(2-bromophenyl)benzamide.
Experimental Protocol
This protocol is a generalized procedure based on standard methods for benzamide synthesis.
Materials:
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3-Bromobenzoyl chloride
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2-Bromoaniline
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Pyridine or Triethylamine
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 3-bromobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture with constant stirring.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 3-bromo-N-(2-bromophenyl)benzamide can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexanes, to yield a crystalline solid. For higher purity, column chromatography on silica gel may be employed.
Potential Applications and Fields of Research
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Medicinal Chemistry: Many benzamide derivatives possess biological activities.[1] The presence of two bromine atoms could enhance lipophilicity, potentially improving cell membrane permeability. Investigations into its potential as an antibacterial, antifungal,[2] or anti-inflammatory agent are warranted.[3] Some brominated benzamides have also shown potential as anticonvulsants.[4]
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Materials Science: The aromatic and halogenated nature of this compound could make it a candidate for studies in materials science, potentially as a building block for polymers or in the development of materials with specific electronic properties.[1]
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Synthetic Building Block: The bromine atoms on both rings serve as reactive handles for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of more complex molecular architectures.[5]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-bromo-N-(2-bromophenyl)benzamide.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicological Information: Specific toxicological data for this compound is not available. However, based on related compounds, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[6] It may cause skin, eye, and respiratory tract irritation.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-bromo-N-(2-bromophenyl)benzamide is a halogenated aromatic amide with potential for further exploration in various scientific disciplines. This technical guide provides a foundational understanding of its structure, predicted properties, a plausible synthetic route, and potential areas of application. The insights provided herein are intended to serve as a starting point for researchers to design experiments and unlock the full potential of this and related molecules in drug discovery and materials science. Further experimental validation of the predicted properties and biological activities is essential.
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